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molecular formula C21H29NO4S B1212355 Benzoic acid, 4-(3-(3-(2-(1-hydroxycyclohexyl)ethyl)-4-oxo-2-thiazolidinyl)propyl)- CAS No. 72313-44-1

Benzoic acid, 4-(3-(3-(2-(1-hydroxycyclohexyl)ethyl)-4-oxo-2-thiazolidinyl)propyl)-

Cat. No. B1212355
M. Wt: 391.5 g/mol
InChI Key: BCZCFHAXZSPKAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04225609

Procedure details

A solution of 4-{3-[3-[2-(1-Cyclohexenyl)ethyl]-4-oxo-2-thiazolidinyl]propyl}benzoic acid (3.7 g., 0.01 mole) in trifluoroacetic acid (20 ml.) is allowed to stand at 25° C. for 4 hours. Excess trifluoroacetic acid is then removed by evaporation at reduced pressure. The oily residue is dissolved in a solution of sodium hydroxide (2.0 g., 0.05 mole) in water (40 ml.). The basic solution is acidified with 2 N hydrochloric acid. The title compound precipitates as a solid. Recrystallization from acetonitrile-water yields the purified title compound, m.p. 147°-148° C.
Name
4-{3-[3-[2-(1-Cyclohexenyl)ethyl]-4-oxo-2-thiazolidinyl]propyl}benzoic acid
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:7][CH2:8][N:9]2[C:13](=[O:14])[CH2:12][S:11][CH:10]2[CH2:15][CH2:16][CH2:17][C:18]2[CH:26]=[CH:25][C:21]([C:22]([OH:24])=[O:23])=[CH:20][CH:19]=2)[CH2:6][CH2:5][CH2:4][CH2:3][CH:2]=1.[OH-:27].[Na+].Cl>FC(F)(F)C(O)=O.O>[OH:27][C:1]1([CH2:7][CH2:8][N:9]2[C:13](=[O:14])[CH2:12][S:11][CH:10]2[CH2:15][CH2:16][CH2:17][C:18]2[CH:26]=[CH:25][C:21]([C:22]([OH:24])=[O:23])=[CH:20][CH:19]=2)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1 |f:1.2|

Inputs

Step One
Name
4-{3-[3-[2-(1-Cyclohexenyl)ethyl]-4-oxo-2-thiazolidinyl]propyl}benzoic acid
Quantity
3.7 g
Type
reactant
Smiles
C1(=CCCCC1)CCN1C(SCC1=O)CCCC1=CC=C(C(=O)O)C=C1
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
40 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
FC(C(=O)O)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Excess trifluoroacetic acid is then removed by evaporation at reduced pressure
CUSTOM
Type
CUSTOM
Details
The title compound precipitates as a solid
CUSTOM
Type
CUSTOM
Details
Recrystallization from acetonitrile-water
CUSTOM
Type
CUSTOM
Details
yields the
CUSTOM
Type
CUSTOM
Details
purified title compound, m.p. 147°-148° C.

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
OC1(CCCCC1)CCN1C(SCC1=O)CCCC1=CC=C(C(=O)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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